molecular formula C18H31N3Sn B595591 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245816-22-1

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B595591
CAS RN: 1245816-22-1
M. Wt: 408.177
InChI Key: YTEBMQYGRFFXTC-UHFFFAOYSA-N
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Description

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1245816-22-1 . It has a molecular weight of 408.17 . The compound is stored in a refrigerator and has a physical form of liquid .


Molecular Structure Analysis

The Inchi Code for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6 (3-1)7-5-8-9;31-3-4-2;/h2-5H;31,3-4H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has a molecular weight of 408.17 . It is stored in a refrigerator and has a physical form of liquid .

Scientific Research Applications

Polynitrogenated Potential Helicating Ligands

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine and related compounds have been explored as potential helicating ligands. These polynitrogenated compounds are of interest due to their potential use as luminescent sensors or in other applications requiring complexation with metals or organic molecules (Abarca, Ballesteros & Chadlaoui, 2004).

Synthetic Methodologies

The compound has been involved in studies focused on developing novel synthetic methodologies. These methods enable the efficient construction of triazolopyridine skeletons through direct metal-free oxidative N-N bond formation, which is crucial for the development of various chemical compounds (Zheng et al., 2014).

Antiproliferative Activity

Some derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been studied for their antiproliferative activity against various cancer cell lines. The presence of certain substituents in these compounds has shown to enhance their effectiveness in inhibiting the growth of cancer cells (Dolzhenko et al., 2008).

Bio-medicinal Chemistry

The compound is also significant in bio-medicinal chemistry. Derivatives of triazolopyridines, including 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, have shown a range of biological activities such as antimicrobial, antiviral, antifungal, and anticancer properties (Gandikota et al., 2017).

Pharmacological Activities

Furthermore, triazolopyridines have been recognized for their diverse pharmacological activities. These include functioning as CB2 cannabinoid agonists, anti-tubercular, and adenosine antagonists. They are also a part of several clinical trials and marketed drugs, highlighting their importance in medicinal chemistry (Merugu, Cherukupalli & Karpoormath, 2022).

Antioxidant Properties

The derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. Some specific derivatives have shown significant potential in inhibiting the formation of reactive oxygen species, indicating their potential as antioxidants (Smolsky et al., 2022).

Safety and Hazards

The compound has several hazard statements including H301, H312, H315, H319, H332, H410 . Precautionary statements include P261, P262, P264, P270, P273, P280 .

properties

IUPAC Name

tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBMQYGRFFXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676714
Record name 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1245816-22-1
Record name 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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